N-(3-Morpholin-4-yl-propyl)-5-nitro-N'-phenyl-pyrimidine-2,4,6-triamine
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Overview
Description
N2-[3-(morpholin-4-yl)propyl]-5-nitro-N4-phenylpyrimidine-2,4,6-triamine is a complex organic compound with a unique structure that includes a morpholine ring, a nitro group, and a phenyl group attached to a pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-[3-(morpholin-4-yl)propyl]-5-nitro-N4-phenylpyrimidine-2,4,6-triamine typically involves multiple steps, starting with the preparation of the pyrimidine core. The process may include:
Formation of the Pyrimidine Core: This can be achieved through the reaction of appropriate precursors under controlled conditions.
Introduction of the Nitro Group: Nitration reactions are employed to introduce the nitro group at the desired position on the pyrimidine ring.
Attachment of the Morpholine Ring: This step involves the reaction of the pyrimidine intermediate with a morpholine derivative.
Phenyl Group Addition:
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
N2-[3-(morpholin-4-yl)propyl]-5-nitro-N4-phenylpyrimidine-2,4,6-triamine can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the positions adjacent to the nitro group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are often used.
Substitution: Reagents like alkyl halides and nucleophiles are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups at specific positions on the pyrimidine ring.
Scientific Research Applications
N2-[3-(morpholin-4-yl)propyl]-5-nitro-N4-phenylpyrimidine-2,4,6-triamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N2-[3-(morpholin-4-yl)propyl]-5-nitro-N4-phenylpyrimidine-2,4,6-triamine involves its interaction with specific molecular targets and pathways. The nitro group and morpholine ring play crucial roles in its biological activity, potentially interacting with enzymes and receptors. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N2-[3-(morpholin-4-yl)propyl]-5-nitropyrimidine-2,4-diamine
- N4-cyclohexyl-N2-[3-(morpholin-4-yl)propyl]-5-nitropyrimidine-2,4,6-triamine
- N4-(furan-2-ylmethyl)-N2-[3-(morpholin-4-yl)propyl]-5-nitropyrimidine-2,4,6-triamine
Uniqueness
N2-[3-(morpholin-4-yl)propyl]-5-nitro-N4-phenylpyrimidine-2,4,6-triamine is unique due to the presence of the phenyl group, which can significantly influence its chemical and biological properties. This structural feature distinguishes it from other similar compounds and can lead to different reactivity and interactions in various applications.
Properties
Molecular Formula |
C17H23N7O3 |
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Molecular Weight |
373.4 g/mol |
IUPAC Name |
2-N-(3-morpholin-4-ylpropyl)-5-nitro-4-N-phenylpyrimidine-2,4,6-triamine |
InChI |
InChI=1S/C17H23N7O3/c18-15-14(24(25)26)16(20-13-5-2-1-3-6-13)22-17(21-15)19-7-4-8-23-9-11-27-12-10-23/h1-3,5-6H,4,7-12H2,(H4,18,19,20,21,22) |
InChI Key |
ACTDTODJLAEZGJ-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CCCNC2=NC(=C(C(=N2)NC3=CC=CC=C3)[N+](=O)[O-])N |
Origin of Product |
United States |
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